molecular formula C9H18N2 B14752500 1-(2-Butenyl)-4-methylpiperazine

1-(2-Butenyl)-4-methylpiperazine

Cat. No.: B14752500
M. Wt: 154.25 g/mol
InChI Key: MDMLQWGTZCCSHA-ONEGZZNKSA-N
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Description

1-(2-Butenyl)-4-methylpiperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Butenyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with 2-butenyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Butenyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butenyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

1-(2-Butenyl)-4-methylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Butenyl)-4-methylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

    1-(2-Butenyl)piperazine: Lacks the methyl group, leading to different chemical and biological properties.

    4-Methylpiperazine: Lacks the butenyl group, resulting in distinct reactivity and applications.

    1-(2-Butenyl)-4-ethylpiperazine: Features an ethyl group instead of a methyl group, altering its chemical behavior.

Uniqueness: 1-(2-Butenyl)-4-methylpiperazine is unique due to the presence of both the butenyl and methyl groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-[(E)-but-2-enyl]-4-methylpiperazine

InChI

InChI=1S/C9H18N2/c1-3-4-5-11-8-6-10(2)7-9-11/h3-4H,5-9H2,1-2H3/b4-3+

InChI Key

MDMLQWGTZCCSHA-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CN1CCN(CC1)C

Canonical SMILES

CC=CCN1CCN(CC1)C

Origin of Product

United States

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